3-{[4-(Aminomethyl)phenyl]methyl}imidazolidine-2,4-dione hydrochloride
Description
Nuclear Magnetic Resonance (NMR) Spectral Analysis
¹H NMR and ¹³C NMR spectra provide detailed structural insights:
| Region (¹H NMR) | Chemical Shift (ppm) | Assignment |
|---|---|---|
| Aromatic protons | 6.8–7.4 | Phenyl ring protons |
| Aminomethyl CH₂ | 2.9–3.2 | -CH₂NH₂ group |
| NH protons | 7.9–10.4 | Imidazolidine NH groups |
¹³C NMR data:
| Carbon Type | Chemical Shift (ppm) |
|---|---|
| Carbonyl (C=O) | 156–178 |
| Aromatic carbons | 122–135 |
| Aminomethyl CH₂ | 40–45 |
Key observations include diastereotopic CH₂ protons and deshielded NH groups.
Fourier-Transform Infrared (FT-IR) Spectral Profiling
FT-IR spectra confirm functional groups:
Mass Spectrometric Fragmentation Patterns
Electrospray ionization (ESI) mass spectrometry reveals:
- Molecular ion peak : m/z 255.7 ([M+Cl⁻])
- Fragment ions :
Computational Chemistry Approaches for Structural Validation
Density Functional Theory (DFT) Calculations
DFT methods validate bond lengths and electronic structures:
- Carbonyl bond lengths : ~1.22 Å (C=O) and ~1.25 Å (C-N).
- Hydrogen bonding : NH⋯O distances of ~1.95 Å, consistent with experimental data.
| Parameter | Experimental (Å) | DFT (Å) |
|---|---|---|
| C=O | 1.22 | 1.23 |
| C-N (imidazolidine) | 1.35 | 1.36 |
Molecular Orbital Analysis and Electron Density Mapping
Electron density maps highlight:
- Electron-rich regions : Carbonyl oxygens and NH groups.
- Electron-deficient regions : Aromatic carbons. Molecular orbital theory explains π-π interactions and hydrogen-bonding propensity.
Properties
IUPAC Name |
3-[[4-(aminomethyl)phenyl]methyl]imidazolidine-2,4-dione;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2.ClH/c12-5-8-1-3-9(4-2-8)7-14-10(15)6-13-11(14)16;/h1-4H,5-7,12H2,(H,13,16);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDKLFUDSNZFNSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)N1)CC2=CC=C(C=C2)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(Aminomethyl)phenyl]methyl}imidazolidine-2,4-dione hydrochloride typically involves the reaction of 4-(aminomethyl)benzylamine with imidazolidine-2,4-dione under specific conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt . The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Suzuki Coupling Reactions
Suzuki coupling is a primary method for forming carbon-carbon bonds, often used to link aromatic rings. For this compound, two distinct Suzuki coupling protocols are documented:
Mechanism :
-
The reaction involves cross-coupling between the pyridine core and a substituted nitrobenzene fragment.
-
Palladium catalysts enable transmetalation, while potassium phosphate acts as a base to deprotonate intermediates.
Reduction Reactions
The nitro group in this compound is reduced to an amine via catalytic hydrogenation or chemical reductants:
| Reagents/Conditions | Yield | Product | Source |
|---|---|---|---|
| H₂ over PtO₂ , TFA in AcOH | – | Piperidine ring formation | |
| LiCl , NaBH₄ , methanol , 20–30°C | – | Reduction of nitro to amine |
Key Insight :
-
TFA (trifluoroacetic acid) facilitates protonation during reduction, stabilizing intermediates.
-
This step is critical for forming the piperidine ring in subsequent drug precursors (e.g., ceritinib).
Substitution Reactions
Substitution reactions are central to functionalizing the aromatic rings:
| Reagents/Conditions | Yield | Product | Source |
|---|---|---|---|
| Benzyl bromide , toluene , heating | – | Benzylated intermediate | |
| Cuprous iodide , Pd catalyst , DMF , 90–120°C | 74.1–78.0% | Coupling with pyrimidine derivatives |
Mechanism :
-
Benzyl bromide undergoes nucleophilic substitution, likely at the para position of the nitro group.
-
Copper iodide and palladium complexes enable coupling with heterocyclic amines, such as pyrimidine derivatives.
Hydrogenation and Deprotection
Hydrogenation and deprotection steps are used to modify functional groups:
| Reagents/Conditions | Yield | Product | Source |
|---|---|---|---|
| Iron powder , acetic acid , 65–70°C | 88.0% | Reduction of nitro to amine | |
| HCl/dioxane , 0°C to rt | Quant. | Deprotection of PMB (p-methoxybenzyl) |
Key Insight :
-
Iron powder in acetic acid selectively reduces nitro groups without affecting other functionalities.
-
Deprotection of PMB groups is achieved under acidic conditions, enabling subsequent cyclization reactions.
Oxidative Cyclization
While not directly observed for this compound, oxidative cyclization mechanisms (e.g., using TEMPO as a radical trap) are referenced in related systems for forming sulfur-containing rings . These insights suggest potential reactivity pathways for analogous transformations.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of imidazolidine compounds, including 3-{[4-(Aminomethyl)phenyl]methyl}imidazolidine-2,4-dione hydrochloride, exhibit significant antimicrobial properties. Studies have shown that these compounds can be effective against various bacterial and fungal strains, suggesting their potential as therapeutic agents in treating infections .
Antioxidant Properties
The antioxidant capacity of imidazolidine derivatives has been explored in several studies. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to numerous diseases, including cancer and neurodegenerative disorders. The ability to modulate oxidative stress pathways makes them candidates for further development in antioxidant therapies .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These computational studies help in understanding the interaction mechanisms at the molecular level and guide the design of new derivatives with enhanced biological activity .
Synthesis of Derivatives for Enhanced Activity
The synthesis of derivatives from this compound has been a focus of research aimed at improving its pharmacological properties. Modifications at the imide positions have shown promise in enhancing solubility and bioavailability, which are critical factors for drug development .
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial efficacy of various imidazolidine derivatives, this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that this compound exhibited a significant inhibitory effect on bacterial growth, demonstrating its potential utility as an antimicrobial agent.
Case Study 2: Antioxidant Activity Assessment
Another investigation focused on the antioxidant activity of imidazolidine derivatives revealed that this compound displayed superior radical-scavenging activity compared to other tested compounds. This suggests that it could be developed into a therapeutic agent for conditions associated with oxidative stress.
Mechanism of Action
The mechanism of action of 3-{[4-(Aminomethyl)phenyl]methyl}imidazolidine-2,4-dione hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Key Observations :
- Substituent Diversity: The target compound’s para-aminomethylbenzyl group distinguishes it from bulkier substituents (e.g., naphthyl in Compound 10) or electron-withdrawing groups (e.g., trifluoromethyl in 18a). This may confer intermediate lipophilicity, balancing solubility and membrane permeability .
- Salt Forms : Unlike neutral derivatives (e.g., 18a), the hydrochloride salt improves solubility, analogous to LEI 101 hydrochloride () .
- Purity and Retention : High-purity compounds (e.g., Compound 9 at 100%) correlate with optimized synthesis, while retention times () suggest the target compound may exhibit moderate polarity due to its amine group .
Pharmacological and Functional Insights
- Receptor Targeting : Compounds in and exhibit activity as receptor modulators (e.g., B2 receptor antagonists in ). The target compound’s primary amine may enable interactions with amine-binding pockets in enzymes or receptors, akin to thiomorpholine derivatives () .
- Electronic Effects: Electron-deficient aryl groups (e.g., 18a’s trifluoromethyl) enhance metabolic stability but reduce solubility. The target compound’s aminomethyl group, with moderate electron-donating properties, may offer a balance between stability and bioavailability .
Biological Activity
3-{[4-(Aminomethyl)phenyl]methyl}imidazolidine-2,4-dione hydrochloride, commonly referred to as a derivative of imidazolidine, presents significant biological activity that has garnered attention in medicinal chemistry. This compound exhibits potential therapeutic applications, particularly in oncology and neuropharmacology. This article explores its biological activity, including relevant case studies and research findings.
- Molecular Formula : C11H14ClN3O2
- Molecular Weight : 255.7 g/mol
- CAS Number : 2059949-75-4
The compound's biological activity is primarily attributed to its structural composition, which allows it to interact with various biological targets. The imidazolidine ring contributes to its ability to act as a ligand for certain receptors and enzymes involved in cellular processes.
Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazolidine derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.
Case Study: Antiproliferative Effects
A study evaluating the antiproliferative effects of imidazolidine derivatives on human melanoma cell lines demonstrated significant cytotoxicity. The compound exhibited IC50 values ranging from 1.1 nM to 3.3 nM against A375 and M14 cell lines, indicating potent anticancer properties .
| Cell Line | IC50 Value (nM) |
|---|---|
| A375 | 1.1 |
| M14 | 1.2 |
| RPMI7951 | 3.3 |
Neuropharmacological Effects
In addition to its anticancer properties, there is emerging evidence suggesting that imidazolidine derivatives may possess neuroprotective effects. These compounds have been studied for their ability to modulate neurotransmitter systems and exhibit anti-inflammatory properties.
Research Findings
A recent investigation into the neuropharmacological effects of imidazolidine derivatives revealed that they can enhance synaptic plasticity and reduce neuroinflammation in animal models. This suggests a potential application in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of imidazolidine derivatives. Modifications at specific positions on the phenyl ring or the imidazolidine core can significantly influence biological activity.
Key Modifications
- Substituting electron-donating groups on the phenyl ring has been associated with increased potency against cancer cell lines.
- Alterations in the alkyl chain length connected to the amine group may enhance solubility and bioavailability.
Q & A
Q. What are the recommended synthetic pathways for 3-{[4-(Aminomethyl)phenyl]methyl}imidazolidine-2,4-dione hydrochloride, and how can computational methods optimize these routes?
The synthesis of imidazolidinedione derivatives typically involves multi-step reactions, such as condensation of substituted phenylmethylamine precursors with urea derivatives. A methodological approach includes:
- Step 1 : Formation of the imidazolidine-2,4-dione core via cyclization of substituted glycine derivatives under acidic conditions.
- Step 2 : Functionalization of the phenyl ring with an aminomethyl group using reductive amination or nucleophilic substitution.
- Computational optimization : Tools like quantum chemical calculations (e.g., density functional theory) can predict reaction pathways and transition states. For example, the ICReDD framework integrates reaction path searches to identify optimal conditions (e.g., solvent, temperature) and reduce trial-and-error experimentation .
Q. How should researchers characterize this compound’s purity and structural integrity?
Key characterization methods include:
- Spectroscopy :
- ¹H/¹³C NMR to confirm hydrogen and carbon environments (e.g., imidazolidinedione ring protons at δ 4.5–5.0 ppm).
- FT-IR for functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., C₁₁H₁₄N₃O₂·HCl has a theoretical molecular weight of 271.7 g/mol).
- HPLC : Purity assessment (>95% by reverse-phase chromatography with UV detection at 254 nm) .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation of hydrochloride vapors.
- First Aid :
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies in activity (e.g., inconsistent IC₅₀ values in enzyme assays) may arise from variations in:
- Experimental design : Standardize assay conditions (e.g., pH, temperature, solvent concentration).
- Compound stability : Perform stability studies (e.g., HPLC monitoring under assay conditions) to rule out degradation.
- Data normalization : Use positive/negative controls (e.g., known enzyme inhibitors) to calibrate results. Cross-validation with orthogonal assays (e.g., SPR vs. fluorescence-based methods) is recommended .
Q. What strategies are effective for optimizing reaction yields in large-scale synthesis?
- Process intensification :
- Continuous flow chemistry to enhance mixing and heat transfer.
- Catalyst screening : Test palladium or nickel catalysts for reductive amination steps.
- Design of Experiments (DoE) : Apply factorial design to identify critical parameters (e.g., molar ratio, reaction time). For example, a 2³ factorial design can optimize temperature (40–60°C), solvent (DMF vs. THF), and catalyst loading (1–5 mol%) .
Q. How can computational modeling predict this compound’s interactions with biological targets?
- Molecular docking : Use software like AutoDock Vina to simulate binding to targets (e.g., GABA receptors) based on the compound’s 3D structure.
- MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories to identify key binding residues.
- QSAR models : Corrogate substituent effects (e.g., aminomethyl group position) with activity data to guide structural modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
